Oral Route and Dual IV/PO Availability vs. IV-Only GPIIb/IIIa Inhibitors
SDZ-GPI-562 is active via both oral and intravenous routes, whereas clinically approved GPIIb/IIIa inhibitors abciximab, eptifibatide, and tirofiban are intravenous-only agents. In a non-human primate model of acute platelet-mediated thrombosis (Folts cyclic flow reduction model), oral SDZ-GPI-562 (1–2 mg/kg by stomach tube) abolished cyclic flow reductions within 85±22 minutes in 8/8 monkeys [1]. This oral availability enables chronic dosing paradigms for preclinical models of stroke, atherosclerosis, and xenotransplant rejection unlike IV-restricted comparators [2].
| Evidence Dimension | Route of administration and oral antiplatelet efficacy |
|---|---|
| Target Compound Data | Oral SDZ-GPI-562 1–2 mg/kg abolished CFRs in 8/8 monkeys; onset 85±22 min |
| Comparator Or Baseline | Abciximab (c7E3), tirofiban, eptifibatide: IV-only; cannot be dosed orally for chronic studies |
| Quantified Difference | SDZ-GPI-562 is the sole GPIIb/IIIa inhibitor with demonstrated oral anti-thrombotic efficacy in non-human primates |
| Conditions | Anesthetized monkey model with 70% mechanical carotid artery stenosis and intimal damage; CFRs measured by electromagnetic flow probe |
Why This Matters
For preclinical researchers requiring chronic oral antiplatelet dosing in thrombosis or stroke models, SDZ-GPI-562 is the only tool compound in the GPIIb/IIIa class providing this route of delivery.
- [1] Demrow HS, Batley C, Folts JD. 914-68 SDZ GPI 562, an Oral Peptidomimetic Inhibitor of the Platelet GpIIbIIIa Abolishes Epinephrine and Shear Induced Cyclic Flow Reductions in Stenosed Monkey Carotid Arteries. J Am Coll Cardiol. 1995;25(2 Suppl 1):372A. View Source
- [2] Choudhri TF, Hoh BL, Zerwes HG, Prestigiacomo CJ, Kim SC, Connolly ES Jr, Kottirsch G, Pinsky DJ. Reduced microvascular thrombosis and improved outcome in acute murine stroke by inhibiting GP IIb/IIIa receptor-mediated platelet aggregation. J Clin Invest. 1998 Oct 1;102(7):1301-10. View Source
